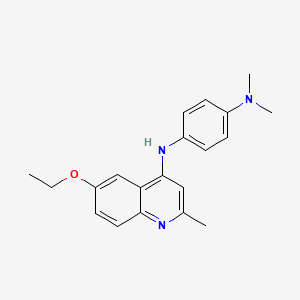
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine , also known as a quinoline derivative, has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data.
Chemical Structure and Properties
The compound features a quinoline moiety combined with a dimethylbenzene diamine framework. Its molecular formula is C20H23N3O with a molecular weight of approximately 329.86 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O |
| Molecular Weight | 329.86 g/mol |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)N(C)C)C |
Preliminary studies suggest that This compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, quinoline derivatives are often explored for their efficacy against bacterial infections and have shown promise in inhibiting the growth of resistant strains.
Anticancer Activity
Research indicates that quinoline derivatives may possess anticancer properties. A study on related compounds highlighted their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting the need for further optimization to enhance therapeutic indices.
Comparison with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-p-phenylenediamine | Used in dye production | Simple structure compared to target compound |
| N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride | Notable antimicrobial properties | Incorporates heterocycles which may enhance activity |
| 6-Chloroquinoline derivatives | Antimalarial properties | Focus on halogenated variants for enhanced activity |
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of quinoline derivatives against multi-drug resistant bacteria. The findings indicated that This compound exhibited significant inhibitory effects on several strains, suggesting its potential as a lead compound for antibiotic development.
Investigation into Anticancer Properties
Another study focused on the anticancer activity of related compounds, demonstrating that modifications to the quinoline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural optimization in drug design.
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H23N3O/c1-5-24-17-10-11-19-18(13-17)20(12-14(2)21-19)22-15-6-8-16(9-7-15)23(3)4/h6-13H,5H2,1-4H3,(H,21,22) |
InChI Key |
KDWYQXRDCTWRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















